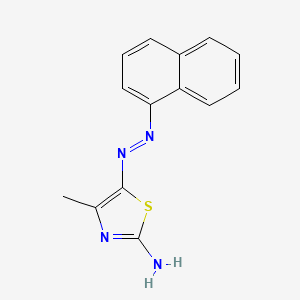

(Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine is a useful research compound. Its molecular formula is C14H12N4S and its molecular weight is 268.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a detailed overview of the biological activity associated with this specific compound, drawing on various research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a hydrazone group derived from naphthalene. The synthesis typically involves the condensation of thiazole derivatives with hydrazones, utilizing various reagents and conditions to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 4.57 ± 0.85 | Apoptosis via Bcl-2 inhibition |

| HCT-116 (colon cancer) | 2.31 ± 0.43 | Apoptosis via Bcl-2 inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many thiazole derivatives inhibit matrix metalloproteinases and kinases, which are crucial in cancer progression.

- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cell death in cancer cells.

- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable study evaluated the anticancer effects of a series of thiazole hydrazones, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

科学研究应用

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine have shown effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). In a study evaluating the structure-activity relationship (SAR), modifications to the thiazole ring enhanced antibacterial efficacy, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest. A notable study reported that thiazole derivatives exhibited significant cytotoxicity at concentrations above 10 µM, indicating their potential as anticancer agents .

Case Study on Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The study found that this compound demonstrated significant activity against MRSA strains, with MIC values lower than those of traditional antibiotics like linezolid. This highlights the compound's potential for development into new antibacterial therapies .

Case Study on Cytotoxic Effects

In a comparative study focusing on various sulfonamide derivatives, this compound showed remarkable reductions in cell viability across different cancer cell lines. The study noted that the compound's structural features were critical in mediating its cytotoxic effects, warranting further investigation into its therapeutic applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine, and how can reaction conditions be controlled to improve yield?

- Methodology :

-

Step 1 : Condensation of naphthalen-1-yl hydrazine with a thiazol-2(5H)-imine precursor under reflux in 1,4-dioxane or acetic acid, catalyzed by piperidine or sodium acetate .

-

Step 2 : Monitor reaction progression via TLC (e.g., ethyl acetate/hexane, 20:80) to isolate intermediates .

-

Step 3 : Acidify the mixture with ice/water to precipitate the product, followed by recrystallization (e.g., ethanol or DMF-acetic acid) .

- Key Parameters :

-

Temperature: Reflux (~80–100°C) for 5–7 hours .

-

Catalysts: Piperidine enhances imine formation; sodium acetate stabilizes acidic conditions .

-

Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for hydrazine:thiazole) to minimize by-products .

Reagent Role Typical Concentration 1,4-dioxane Solvent 20–30 mL/mmol Piperidine Catalyst 0.5–1.0 mL per 10 mmol Sodium acetate Buffer 2–3 equiv. relative to substrate

Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?

- Analytical Techniques :

- ¹H NMR : Look for diagnostic imine proton signals at δ 8.5–9.5 ppm and coupling constants (J > 10 Hz for trans-configuration; Z-configuration typically shows lower J) .

- IR Spectroscopy : Confirm C=N stretching at ~1600–1650 cm⁻¹ and N–H stretches at ~3200–3400 cm⁻¹ .

- X-ray Crystallography : Resolve spatial arrangement of substituents around the C=N bond .

- Contradictions : Discrepancies between NMR and IR data may arise due to tautomerism; use NOESY to confirm spatial proximity of substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Protocols :

- Cytotoxicity : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with 48–72 hr exposure. Include CHS-828 as a positive control .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Data Interpretation :

- IC₅₀ values <50 µM suggest significant activity; compare selectivity ratios (normal vs. cancer cells, e.g., WI-38 fibroblasts) .

Advanced Research Questions

Q. How can computational docking predict the binding affinity of this compound to pharmacological targets (e.g., kinases)?

- Workflow :

- Target Preparation : Retrieve protein structures (PDB ID, e.g., 1ATP for Aurora kinase). Remove water and add polar hydrogens .

- Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*) and generate .pdbqt files .

- Docking : Use AutoDock Vina with a grid box covering the active site (20 ų). Validate with re-docking (RMSD <2.0 Å) .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Case Study : If the compound shows high activity in HEPG-2 (liver cancer) but not in MCF-7 (breast cancer):

- Mechanistic Probe : Perform transcriptomics to identify differentially expressed genes (e.g., apoptosis regulators) .

- Metabolic Stability : Assess liver microsomal degradation to rule out pharmacokinetic variability .

Q. How does electronic structure analysis (e.g., HOMO-LUMO gaps) inform reactivity in functionalization reactions?

- Method :

-

Wavefunction Analysis : Run Multiwfn on DFT-optimized structures to calculate Fukui indices for electrophilic/nucleophilic sites .

-

Key Findings :

-

High Fukui values at the hydrazone nitrogen suggest susceptibility to alkylation .

-

LUMO localization on the thiazole ring predicts reactivity with nucleophiles .

Parameter Value Implication HOMO-LUMO Gap 4.2 eV Moderate stability; photoactive potential Fukui Index (f⁻) 0.15 (C=N) Electrophilic attack site

属性

IUPAC Name |

4-methyl-5-(naphthalen-1-yldiazenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-9-13(19-14(15)16-9)18-17-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPYBFZUSMLNLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)N=NC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。